molecular formula C11H9FN2 B14132866 N-(2-fluorophenyl)-2-aminopyridine

N-(2-fluorophenyl)-2-aminopyridine

Cat. No.: B14132866
M. Wt: 188.20 g/mol
InChI Key: GQDLWVUYWFWODG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-aminopyridine: is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom of the aminopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-aminopyridine typically involves the reaction of 2-aminopyridine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to enhance the yield and purity of the product. The process is designed to be cost-effective and environmentally friendly by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

N-(2-fluorophenyl)-2-aminopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-aminopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Comparison: N-(2-fluorophenyl)-2-aminopyridine is unique due to its specific aminopyridine structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

N-(2-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)

InChI Key

GQDLWVUYWFWODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=N2)F

Origin of Product

United States

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